4-Mercaptopyridine-3-carboxylic acid
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Overview
Description
4-Mercaptopyridine-3-carboxylic acid is an organosulfur compound with the molecular formula C6H5NO2S. It is a derivative of nicotinic acid (vitamin B3) and contains both a thiol group and a carboxylic acid group.
Mechanism of Action
Target of Action
It’s known that mercaptopyridines, in general, have been used in the synthesis of various complexes
Mode of Action
It’s known that mercaptopyridines can form co-crystals with other compounds, which could potentially alter their interaction with targets . More detailed studies are required to understand the specific interactions of 4-Mercaptopyridine-3-carboxylic acid with its targets.
Biochemical Pathways
It’s known that pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki)
Result of Action
It’s known that mercaptopyridines can form co-crystals with other compounds, potentially altering their physicochemical properties and biological activities
Action Environment
It’s known that the synthesis of co-crystals involving mercaptopyridines can be influenced by conditions such as light exposure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Mercaptopyridine-3-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Mercaptopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Thioethers or thioesters
Scientific Research Applications
4-Mercaptopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: Similar in structure but with the thiol group at the 2-position instead of the 4-position.
6-Mercaptopyridine-3-carboxylic acid: Similar structure with the thiol group at the 6-position.
2-Mercaptopyridine-3-carboxylic acid: Similar structure with the thiol group at the 2-position and carboxylic acid at the 3-position.
Uniqueness
4-Mercaptopyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its isomers. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound in various fields .
Properties
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGWKRJJEODSIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356075 |
Source
|
Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18103-73-6 |
Source
|
Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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